2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that features a pyrazole ring substituted with dimethylphenyl groups and a thiazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe thiazole ring can be synthesized separately and then coupled with the pyrazole ring through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
- 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-ethyl-1,3-thiazole
Uniqueness
What sets 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall performance in various applications .
Properties
Molecular Formula |
C28H25N3S |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[3,5-bis(2,4-dimethylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C28H25N3S/c1-18-10-12-23(20(3)14-18)25-16-27(24-13-11-19(2)15-21(24)4)31(30-25)28-29-26(17-32-28)22-8-6-5-7-9-22/h5-17H,1-4H3 |
InChI Key |
NIBPXWYXPCRZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=C(C=C(C=C5)C)C)C |
Origin of Product |
United States |
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